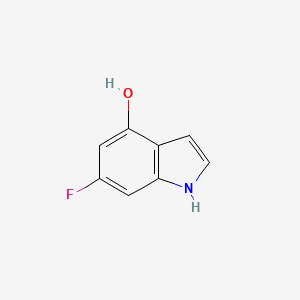

6-Fluoro-1H-indol-4-ol

Overview

Description

6-Fluoro-1H-indol-4-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring imparts unique chemical and biological properties to this compound. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

6-Fluoro-1H-indol-4-ol, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants, and it plays a role in various biochemical pathways . Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity

Result of Action

Indole derivatives are known to exhibit a broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indol-4-ol typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 4-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 6-fluoro-1H-indole-4-one.

Reduction: Formation of 6-fluoro-1H-dihydroindole-4-ol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1H-indol-4-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Investigated for its anticancer and antimicrobial properties, as fluorinated compounds often exhibit enhanced biological activity.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Fluoroindole:

5-Fluoro-1H-indol-4-ol: Fluorine atom is at a different position, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-1H-indol-4-ol is unique due to the specific positioning of both the fluorine atom and the hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biological Activity

6-Fluoro-1H-indol-4-ol is a fluorinated indole derivative that exhibits a wide range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and biology, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an indole derivative. Its structure includes a fluorine atom at the 6-position of the indole ring, which significantly influences its biological activity. The compound's unique properties make it a subject of interest in various fields, including medicinal chemistry and material science.

Target Receptors

this compound interacts with multiple biological targets, including various receptors involved in cellular signaling pathways. The binding affinity to these receptors is crucial for its biological effects.

Biochemical Pathways

The compound is known to affect several biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. Its mode of action often involves modulation of key signaling molecules such as kinases and transcription factors, leading to alterations in cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

- Antiviral Activity : Demonstrated potential against various viruses by interfering with their replication mechanisms.

- Anticancer Properties : Exhibits cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer agent.

- Antimicrobial Effects : Effective against a range of bacterial strains, contributing to its potential use in treating infections.

- Anti-inflammatory Effects : Reduces inflammation by modulating cytokine production and signaling pathways.

Case Studies

- Anticancer Activity : A study explored the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.

- Antimicrobial Testing : In vitro tests showed that this compound had substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics.

- Inflammation Modulation : Research highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate | |

| Anticancer | High | |

| Antimicrobial | High | |

| Anti-inflammatory | Moderate |

Table 2: Binding Affinity Studies

| Compound | KD (nM) | Tissue Type |

|---|---|---|

| This compound | 4.0 | Alzheimer’s Disease |

| Z3777013540 | 5.1 | Progressive Supranuclear Palsy |

| Benzothiophene Derivative | 12 | Alzheimer’s Disease |

Properties

IUPAC Name |

6-fluoro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYCTSGFMQCPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646246 | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-04-0 | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.